1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a dimethylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine typically involves the reaction of cyclopentane derivatives with aminomethyl and dimethylmethanamine groups. One common method includes the use of cyclopentyl bromide, which undergoes nucleophilic substitution with aminomethyl and dimethylmethanamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biological processes. The dimethylmethanamine moiety may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Cyclopentylamine: Similar structure but lacks the dimethylmethanamine group.
N,N-Dimethylcyclopentylamine: Similar but with different substitution patterns.
Cyclopentylmethylamine: Another related compound with variations in the aminomethyl group.
Uniqueness: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-9-4-3-8(5-9)6-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
PCYPQONGQXKVDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.